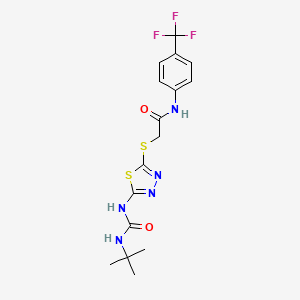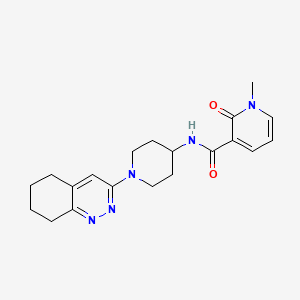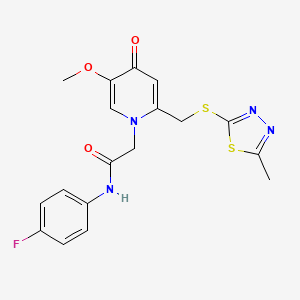![molecular formula C13H14N4O3 B2751749 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-18-3](/img/structure/B2751749.png)
1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo-pyridines and their derivatives are a class of heterocyclic compounds that have been studied for their potential applications in medicinal chemistry . They are known to react with various reagents leading to the formation of functionalized indolizines .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of oxazolo-pyridinium salts with nucleophiles . For instance, 5-methyloxazolo-pyridinium salts were shown to react with (methylamino)acetaldehyde dimethyl acetal, leading to the formation of functionalized 5-aminoindolizines .Molecular Structure Analysis
The molecular structure of these compounds can be complex, often involving a five or six-membered ring . The exact structure would depend on the specific substituents and the conditions under which the compound was synthesized .Chemical Reactions Analysis
These compounds are known to undergo various chemical reactions, often involving the closure of the pyrimidine ring in acidic media . The exact reactions would depend on the specific substituents and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific substituents and the conditions under which the compound was synthesized . For instance, the melting point, boiling point, and density can vary widely among different compounds .Applications De Recherche Scientifique
Coordination Chemistry and Metal Complexes
One area of research involves the study of coordination chemistry, specifically the interactions of purine derivatives with divalent metal cations. For instance, Maldonado et al. (2009) explored the second coordination sphere in 8-azaxanthinato salts of divalent metal aquacomplexes. Their study highlighted the formation of well-defined hydrogen bond networks involving purine derivatives, which could be pivotal in designing metal-organic frameworks or catalysts with specific functionalities (Maldonado et al., 2009).
Anticancer and Antitumor Activities
The compound's derivatives have been evaluated for their biological activities, including anticancer and antitumor properties. Ye et al. (2015) synthesized and tested a series of oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their ability to inhibit FGFR1 and cytotoxicity against cancer cell lines, showing promising antitumor activities (Ye et al., 2015).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral applications of purine derivatives also constitutes a significant portion of the scientific interest. Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, testing them for anticancer, anti-HIV-1, and antimicrobial activities. Their findings revealed certain compounds with considerable activity against various pathogens and cancer cell lines, demonstrating the potential for developing new therapeutic agents (Ashour et al., 2012).
Antioxidant Properties
Another research focus is on the antioxidant properties of purine derivatives. Mangasuli et al. (2019) developed a microwave-assisted synthesis protocol for coumarin-purine hybrids, evaluating their in vitro antioxidant activity. Their study suggests the potential of these compounds as antioxidants, which could be beneficial in treating oxidative stress-related diseases (Mangasuli et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential uses in various fields such as medicinal chemistry .
Propriétés
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBZAJWQGICYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)

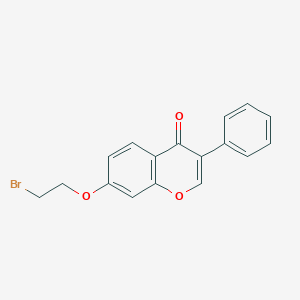
![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)
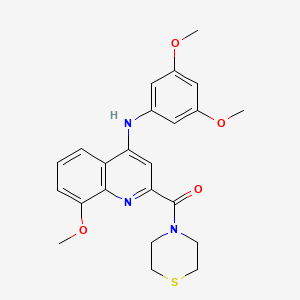
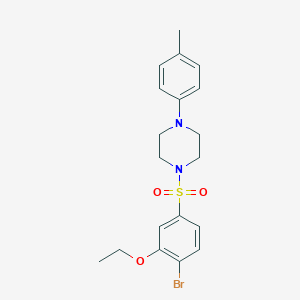
![Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2751678.png)
![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)

